(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research focuses on synthesizing intermediates for pharmaceuticals, exemplified by Shen Li's work on creating 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through chlorination and condensation processes (Shen Li, 2012).
- Rohidas Gilbile et al. discussed the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting green chemistry approaches in the synthesis of dexlansoprazole intermediates (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Bioactivity and Molecular Structure
- Xue Si-jia's research into 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime explores the synthesis and characterization of novel compounds with potential bioactivity, including their structural and inhibitory properties against fungi (Xue Si-jia, 2011).
Drug Discovery and Development
- Studies on piperidine derivatives, such as those by K. Goswami et al., focus on synthesizing and evaluating compounds for microbial screening, providing insights into the potential pharmaceutical applications of structurally related compounds (K. Goswami, S. Vyas, K. P. Damor, Kokila A. Parmar, Sarju N. Parajapati, 2022).
Advanced Materials and Chemical Engineering
- Research extends into the development of advanced materials, as evidenced by studies on the synthesis of nitrogen heterocycles and N-oxides under microwave irradiation, exploring the efficiency and applications of these processes in materials science (D. Khrustalev, G. T. Khamzina, S. Fazylov, Z. Muldakhmetov, 2008).
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, “(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine” might interact with a variety of targets depending on its specific structure and functional groups.
Properties
IUPAC Name |
3-chloro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-7-4-11-20-18(17)24-16-8-12-21(13-9-16)25(22,23)14-10-15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRODRIQRIJASI-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.